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Compound of Interest

Compound Name: Procaine glucoside

Cat. No.: B15191756 Get Quote

A Note to the Reader: The following application notes and protocols detail the use of Procaine

in cell culture experiments. Extensive literature searches did not yield specific information

regarding "Procaine glucoside" in this context. It is presumed that the intended subject of

inquiry was Procaine, a well-documented compound with significant effects on cultured cells.

Application Notes
Introduction

Procaine, a local anesthetic, has garnered significant interest in cell biology and drug

development for its anticancer properties.[1][2] Beyond its traditional use in anesthesia,

procaine has been shown to inhibit the proliferation of various cancer cell lines, induce

apoptosis (programmed cell death), and trigger autophagy.[1] Its multifaceted mechanism of

action, which includes the demethylation of DNA and the modulation of key signaling pathways,

makes it a valuable tool for in vitro research.[1][3]

Mechanism of Action

Procaine's effects on cells are attributed to several mechanisms:

DNA Demethylation: Procaine acts as a DNA-demethylating agent.[3] It can reduce the

overall level of 5-methylcytosine in the genome and specifically demethylate

hypermethylated CpG islands in the promoter regions of tumor suppressor genes. This can

lead to the re-expression of silenced genes and inhibit cancer cell growth.[3]
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Inhibition of Signaling Pathways: Procaine has been demonstrated to inhibit the PI3K/AKT

and ERK signaling pathways.[1] These pathways are crucial for cell survival, proliferation,

and migration. By downregulating the phosphorylation of key proteins in these cascades,

procaine can effectively arrest the cell cycle and induce apoptosis.

Induction of Oxidative Stress: Procaine treatment can lead to an increase in intracellular

reactive oxygen species (ROS).[1] Elevated ROS levels can damage cellular components,

including mitochondria, and trigger apoptotic cell death.

Sodium Channel Blockade: As a local anesthetic, procaine's primary mechanism of action is

the blockade of voltage-gated sodium channels in neuronal cell membranes.[4] While this is

its anesthetic function, the broader implications of ion channel modulation in non-neuronal

cells are an area of ongoing research.

Applications in Cell Culture

Based on its mechanism of action, procaine is utilized in a variety of cell culture applications:

Anticancer Research: Studying the effects of procaine on cancer cell lines to elucidate

mechanisms of tumorigenesis and identify potential therapeutic strategies.[1][3]

Epigenetics Research: Investigating the role of DNA methylation in gene expression and

cellular differentiation.[3]

Signal Transduction Research: Exploring the regulation of the PI3K/AKT and ERK pathways

and their role in cell fate decisions.[1]

Drug Discovery: Using procaine as a reference compound or a starting point for the

development of novel anticancer agents.

Data Presentation
The following tables summarize quantitative data from studies on the effects of procaine in

different cancer cell lines.

Table 1: Effect of Procaine on the Viability of Human Tongue Squamous Cell Carcinoma Cell

Lines
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Cell Line
Procaine
Concentration
(mg/ml)

Incubation Time (h) Cell Viability (%)

CAL27 0.5 24
Significantly Reduced

(p<0.05)

CAL27 1.0 24
Significantly Reduced

(p<0.05)

CAL27 2.0 24
~40% of control

(p<0.01)

SCC-15 0.5 24 Significantly Reduced

SCC-15 1.0 24 Significantly Reduced

SCC-15 2.0 24 Reduced

Data extracted from a study by Hao et al.[1]

Table 2: Effect of Procaine on the Viability of Human Colon Cancer Cell Line HCT116

Procaine
Concentration (µM)

Incubation Time Cell Viability Apoptotic Cells

1.5 Not Specified
Significantly

Decreased (p<0.05)
Significantly Increased

2.0 Not Specified
Significantly

Decreased (p<0.01)
Significantly Increased

Data from a study on HCT116 colon cancer cells.

Experimental Protocols
1. Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of procaine on the viability of adherent cancer cell lines.
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Materials:

Cancer cell line of interest (e.g., CAL27, HCT116)

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

Procaine hydrochloride (dissolved in sterile PBS or culture medium)

96-well cell culture plates

Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 8 x 10³ cells/well and culture overnight to allow

for attachment.[1]

Prepare serial dilutions of procaine in complete culture medium to achieve the desired final

concentrations (e.g., 0.5, 1.0, and 2.0 mg/ml).[1]

Remove the existing medium from the wells and replace it with 100 µl of the medium

containing the different concentrations of procaine. Include a control group with medium only.

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.[1]

After the incubation period, add 10 µl of CCK-8 solution to each well.[1]

Incubate the plate for an additional 2 hours.[1]

Measure the absorbance at 450 nm using a microplate reader.[1]

Calculate cell viability as a percentage of the control group.

2. Colony Formation Assay

This assay assesses the long-term effect of procaine on the proliferative capacity of single

cells.
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Materials:

Cancer cell line of interest

Complete culture medium

Procaine hydrochloride

6-well cell culture plates

Methanol (100%)

Crystal Violet solution (0.1%)

Procedure:

Seed cells into 6-well plates at a low density (e.g., 2 x 10³ cells/well).[1]

Allow the cells to attach overnight.

Treat the cells with various concentrations of procaine (e.g., 0, 0.0675, 0.125, 0.25, 0.5, and

1.0 mg/ml) in complete culture medium.[1]

Incubate the plates for 2 weeks at 37°C, changing the medium with the respective procaine

concentrations every 3-4 days.[1]

After 2 weeks, wash the colonies with PBS.

Fix the colonies with cold 100% methanol for 15 minutes at room temperature.[1]

Stain the colonies with 0.1% crystal violet for 20 minutes at room temperature.[1]

Wash the plates with water and allow them to air dry.

Count the number of colonies (a colony is defined as an aggregation of at least 50 cells).

3. Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of procaine on cell cycle distribution.
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Materials:

Cancer cell line of interest

Complete culture medium

Procaine hydrochloride

6-well cell culture plates

PBS (Phosphate-Buffered Saline)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase)

Flow cytometer

Procedure:

Seed cells into 6-well plates at a density of 2 x 10⁴ cells/well and culture overnight.[1]

Treat the cells with the desired concentrations of procaine for the specified duration.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 30 minutes.[1]

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the cell cycle distribution using a flow cytometer.

Visualizations
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Procaine's Effect on Cell Signaling
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Caption: Procaine inhibits the PI3K/AKT and ERK signaling pathways.
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Experimental Workflow for Procaine Treatment

Assay Examples
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15191756#using-procaine-glucoside-in-cell-culture-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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